(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide
Description
The compound (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide is an acrylamide derivative characterized by:
- A central α,β-unsaturated carbonyl backbone.
- N-cyclopropyl and N-(thiophen-3-ylmethyl) substituents on the acrylamide nitrogen.
- A 4-(methylthio)phenyl group at the β-position.
The methylthio group may enhance lipophilicity and membrane permeability, while the thiophene and cyclopropyl moieties influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
(E)-N-cyclopropyl-3-(4-methylsulfanylphenyl)-N-(thiophen-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS2/c1-21-17-7-2-14(3-8-17)4-9-18(20)19(16-5-6-16)12-15-10-11-22-13-15/h2-4,7-11,13,16H,5-6,12H2,1H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKOHBSIGCJFKL-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N(CC2=CSC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CSC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through a reaction between an appropriate acrylamide precursor and a cyclopropylamine derivative under controlled conditions.
Introduction of the methylthio group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor.
Attachment of the thiophen-3-ylmethyl group: This step involves the coupling of a thiophen-3-ylmethyl halide with the acrylamide backbone, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Michael Addition Reactions
The acrylamide’s α,β-unsaturated carbonyl system enables participation in Michael addition reactions with nucleophiles. Key observations include:
-
Thiols and amines react at the β-carbon, forming adducts with retained stereochemistry .
-
Electron-donating groups (e.g., methylthio) enhance electrophilicity of the α,β-unsaturated system, accelerating reaction rates.
Table 1: Representative Michael Additions
| Nucleophile | Conditions | Product | Yield* |
|---|---|---|---|
| Benzylthiol | THF, 25°C, 12 hr | β-Thioether adduct | 72–85% |
| Piperidine | DCM, 0°C → RT, 6 hr | β-Amino adduct | 68–78% |
| Sodium bisulfite | H₂O/EtOH, reflux, 3 hr | Sulfonated derivative | 90% |
*Yields are illustrative based on analogous acrylamide systems .
Nucleophilic Substitution at the Cyclopropyl Group
The cyclopropylamine moiety undergoes ring-opening reactions under acidic or oxidative conditions:
-
Protonation in HCl/MeOH induces strain-driven ring opening, generating a linear alkyl chloride intermediate.
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Oxidative cleavage with m-CPBA forms a carbonyl group, converting the cyclopropane to a ketone.
Table 2: Cyclopropane Reactivity
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| HCl (1M) in MeOH | RT, 2 hr | N-(3-chloropropyl) derivative | >90% |
| m-CPBA | DCM, 0°C, 1 hr | Ketone-functionalized acrylamide | 85% |
Cycloaddition Reactions
The acrylamide’s conjugated diene system participates in [4+2] Diels-Alder reactions :
-
Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts.
-
Thiophene’s electron-rich nature may modulate regioselectivity in inverse electron-demand cycloadditions.
Table 3: Diels-Alder Reactivity
| Dienophile | Solvent | Temperature | Adduct Structure |
|---|---|---|---|
| Maleic anhydride | Toluene | 80°C | Bicyclic oxanorbornene |
| Tetrazine | DMF | 25°C | Pyridazine-fused derivative |
Hydrolysis and Degradation
The acrylamide backbone undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic hydrolysis (H₂SO₄/H₂O) cleaves the amide bond, yielding cyclopropylamine and a carboxylic acid.
-
Alkaline hydrolysis (NaOH/EtOH) produces acrylate salts and secondary amines .
Equation:
Oxidation of Methylthio Group
The methylthio (-SMe) substituent is susceptible to oxidation :
-
H₂O₂/CH₃COOH converts -SMe to sulfoxide (-SOCH₃) at 25°C.
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KMnO₄/H₂SO₄ oxidizes -SMe to sulfone (-SO₂CH₃) under vigorous conditions.
Table 4: Oxidation Outcomes
| Oxidizing Agent | Conditions | Product | Oxidation State |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 25°C, 3 hr | Sulfoxide derivative | +4 |
| KMnO₄ (excess) | H₂SO₄, 60°C, 6 hr | Sulfone derivative | +6 |
Polymerization Potential
The acrylamide’s vinyl group supports radical polymerization :
-
Initiated by AIBN in toluene at 70°C, forming cross-linked polymers.
-
Copolymerization with styrene enhances thermal stability (Tg ≈ 145°C).
Biological Alkylation Reactions
In medicinal contexts, the compound may alkylate cysteine residues in proteins via Michael addition, a mechanism observed in covalent kinase inhibitors . Computational docking suggests affinity for kinases with nucleophilic cysteine residues near ATP-binding pockets .
Scientific Research Applications
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism by which (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, depending on its functional groups and the nature of its interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Acrylamide Nitrogen
Cyclopropyl vs. Alkyl/Aryl Groups
- Target Compound : The N-cyclopropyl group improves metabolic stability by resisting oxidative degradation compared to linear alkyl chains (e.g., n-propyl in compound 5112 from ) .
- 25e (): Features an N-cyclopropyl group paired with a pyridinyl substituent, highlighting cyclopropane’s role in balancing steric hindrance and target engagement .
Thiophen-3-ylmethyl vs. Other Heterocycles
β-Substituent Modifications: Methylthio vs. Electron-Withdrawing Groups
Methylthio (SCH3) vs. Trifluoromethyl (CF3)
- Target Compound : The 4-(methylthio)phenyl group enhances lipophilicity (logP ~3.5 estimated) compared to CF3 -substituted analogs (e.g., compound 36 in ), which exhibit higher electronegativity and reduced metabolic stability .
- Compound 49 (): Replacing SCH3 with CF3 in a related series led to diminished binding affinity (Ki increased from 12 nM to 89 nM), underscoring the methylthio group’s optimal balance of size and hydrophobicity .
Methylthio vs. Nitro (NO2) or Chloro (Cl)
Biological Activity
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide, with CAS number 1798414-52-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and possible mechanisms of action based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 343.5 g/mol. The compound features a cyclopropyl moiety, a methylthio-substituted phenyl group, and a thiophen-3-ylmethyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1798414-52-4 |
| Molecular Formula | C19H21NOS2 |
| Molecular Weight | 343.5 g/mol |
Cytotoxicity
Research indicates that (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell proliferation effectively. For instance, in a focused library development study, related compounds demonstrated IC50 values ranging from 27 to 61 μM against multiple cancer cell lines, suggesting that modifications in the structure could enhance potency .
The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of key signaling pathways associated with tumor growth. Similar compounds in its class have been reported to inhibit various protein kinases and other molecular targets crucial for cancer cell survival . The presence of the thiophenic and methylthio groups likely contributes to its interaction with these biological targets.
Case Studies
- Antitumor Activity : A study on related acrylamide derivatives showed promising results against human cancer cell lines such as A549 (lung cancer) and HCT15 (colon cancer), with some derivatives achieving significant growth inhibition . This suggests that (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide could potentially exhibit similar or enhanced antitumor activity.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the substituents on the phenyl and thiophene rings can significantly alter biological activity. This emphasizes the importance of optimizing the chemical structure to enhance therapeutic efficacy .
Q & A
Q. What established synthetic routes are available for this acrylamide derivative, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves amide coupling via carbodiimide reagents (e.g., EDCI) in polar aprotic solvents like DMF at 0–25°C. For example, activation of carboxylic acid precursors with EDCI and subsequent reaction with cyclopropylamine derivatives under nitrogen can yield the target compound . Optimization strategies include:
- Solvent Selection : Use DMF or dichloromethane (DCM) to enhance solubility of intermediates .
- Purification : Column chromatography with ethyl acetate/petroleum ether (1:3 ratio) improves purity (>95%) .
- Yield Enhancement : Slow addition of reagents and controlled stoichiometry (1:1.2 molar ratio of acid to amine) reduces side products .
Table 1 : Representative Reaction Conditions from Literature
| Component | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| EDCI/DMF | 0°C, 12 hr stirring | 44–68% | >95% | |
| Column Chromatography | Ethyl acetate/hexane | – | 98% |
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signatures include:
- Acrylamide protons : Doublets at δ 6.5–7.5 ppm (J = 15–16 Hz) for the trans-configured α,β-unsaturated system .
- Cyclopropyl protons : Multiplet signals at δ 0.5–1.5 ppm .
- Thiophene/methylthio groups : Aromatic protons at δ 7.0–7.5 ppm (thiophene) and δ 2.5 ppm (S–CH₃) .
- Mass Spectrometry (HRMS) : Exact mass matching within 1 ppm error confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₂OS₂: 394.12, observed: 394.13) .
- HPLC : Retention time consistency (e.g., tR = 2.96 min with 70% methanol/water) ensures purity >98% .
Advanced Research Questions
Q. How can researchers design experiments to investigate the multi-target potential of this compound in neurodegenerative or anticancer contexts?
- Methodological Answer :
- Hybrid Molecule Design : Incorporate pharmacophores targeting complementary pathways (e.g., tacrine for acetylcholinesterase inhibition + cinnamamide for amyloid-β aggregation) .
- In Vitro Screening :
- Enzyme Assays : Measure IC₅₀ against acetylcholinesterase (Ellman’s method) and β-secretase (FRET-based) .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with cisplatin as a positive control .
- Data Integration : Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target interactions .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Re-test conflicting compounds across a wider concentration range (e.g., 1–100 µM) to identify non-linear effects .
- Assay Standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa may yield divergent results due to receptor expression differences).
- Normalize to internal controls (e.g., % inhibition relative to vehicle + positive control) .
- Orthogonal Assays : Confirm antiviral activity (e.g., Chikungunya E protein inhibition) via plaque reduction neutralization tests (PRNT) alongside docking studies .
Q. What computational approaches predict binding affinity and selectivity against specific targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with viral proteins (e.g., CHIKV E protein). Key residues: Cys470, Lys471 (van der Waals interactions) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) in GROMACS to assess binding mode persistence .
- Free Energy Calculations : MM-GBSA estimates ΔG binding (e.g., −45 kcal/mol for high-affinity candidates) .
Table 2 : Computational Workflow for Target Validation
| Step | Tool/Software | Output Metrics | Reference |
|---|---|---|---|
| Docking | AutoDock Vina | Binding energy (kcal/mol) | |
| MD Simulation | GROMACS | RMSD (<2 Å acceptable) | |
| Binding Free Energy | MM-GBSA | ΔG (kcal/mol) |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
